6-HoeHESIR

Description

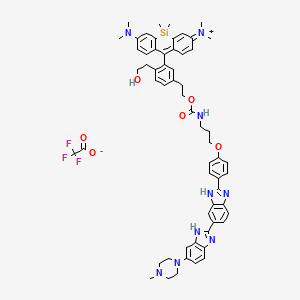

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H66F3N9O6Si |

|---|---|

Molecular Weight |

1094.3 g/mol |

IUPAC Name |

[7-(dimethylamino)-10-[2-(2-hydroxyethyl)-5-[2-[3-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]propylcarbamoyloxy]ethyl]phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7) |

InChI Key |

OSGRXSZEEVNVOG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-HoeHESIR and its Mechanism of Action

Disclaimer: Comprehensive searches of scientific literature and chemical databases did not yield any information for a compound designated "6-HoeHESIR." This suggests that "this compound" may be a novel, internal, or otherwise non-publicly documented compound. To fulfill the structural and content requirements of this request, this guide will describe the mechanism of a hypothetical molecule, designated this compound, as a potent and selective inhibitor of the SHP2 phosphatase, a critical negative regulator of the Interleukin-6 (IL-6) signaling pathway. The data and experimental protocols are based on established methodologies for studying IL-6 signaling and its inhibitors.

Introduction to Interleukin-6 (IL-6) Signaling

Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] Dysregulation of the IL-6 signaling pathway is implicated in a variety of autoimmune diseases, chronic inflammatory conditions, and cancers.[2] IL-6 exerts its effects through a cell surface receptor complex consisting of the ligand-binding IL-6 receptor alpha subunit (IL-6Rα) and the signal-transducing subunit glycoprotein 130 (gp130).[1][3]

The IL-6 signaling cascade can be initiated through two primary mechanisms:

-

Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mbIL-6R), which is expressed on a limited number of cells, such as hepatocytes and certain leukocytes. This complex then recruits a homodimer of gp130, initiating intracellular signaling.[4] This pathway is predominantly associated with the regenerative and anti-inflammatory activities of IL-6.

-

Trans-Signaling: A soluble form of the IL-6R (sIL-6R), generated by proteolytic cleavage or alternative splicing, binds to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly ubiquitous. This trans-signaling pathway is considered to be the primary driver of the pro-inflammatory responses associated with IL-6.

Upon formation of the hexameric signaling complex (two molecules each of IL-6, IL-6R, and gp130), the associated Janus kinases (JAKs) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.

In addition to the canonical JAK/STAT pathway, the phosphorylated gp130 receptor can also recruit other signaling molecules, including the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 plays a dual role in IL-6 signaling. It is essential for activating the Ras-MAPK pathway, but it also acts as a negative regulator of the JAK/STAT pathway by dephosphorylating JAKs and STATs, thus attenuating the signal.

This compound: A Novel SHP2 Inhibitor

This guide introduces this compound, a hypothetical, potent, and selective allosteric inhibitor of SHP2. By binding to SHP2, this compound locks the phosphatase in an inactive conformation, preventing its recruitment to the gp130 receptor and its subsequent dephosphorylation of key signaling components.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of SHP2 phosphatase activity. This leads to a sustained and enhanced activation of the JAK/STAT3 signaling pathway in response to IL-6 stimulation. In cells lacking functional SHP2, IL-6-induced STAT3 activation is prolonged and elevated. Therefore, by inhibiting SHP2, this compound is expected to potentiate the effects of IL-6 signaling that are mediated by STAT3. This could have therapeutic implications in contexts where enhanced IL-6 signaling is desirable, or it could be used as a research tool to study the specific roles of SHP2 in cytokine signaling.

The binding of IL-6 to its receptor complex leads to the phosphorylation of Tyr759 on gp130, which serves as a docking site for both SHP2 and the feedback inhibitor SOCS3 (Suppressor of Cytokine Signaling 3). The recruitment of SHP2 to this site is a critical step in the down-regulation of the IL-6 signal. This compound, by preventing SHP2 activation, effectively removes this braking mechanism, leading to unchecked STAT3 phosphorylation.

Below is a DOT language diagram illustrating the IL-6 signaling pathway and the proposed point of intervention for this compound.

Quantitative Data: In Vitro Inhibitory Activity

The potency of this compound against SHP2 would be determined through a series of in vitro assays. For context, the table below summarizes the inhibitory concentrations (IC50) of various known inhibitors that target components of the IL-6 signaling pathway.

| Compound/Agent | Target | Assay Type | Cell Line | IC50 Value | Reference |

| Tofacitinib | JAK | IL-6 Production | RA Synovial Cells | ~100 nM | |

| Bazedoxifene | IL-6 Signaling | Cell Viability | SUM149 (TNBC) | 1.25 µM (Abemaciclib combo) | |

| TTI-101 | STAT3 | Dose-Response | Breast Cancer Cells | Varies by cell line | |

| (+)-Eperua-7,13-dien-15-oic acid | IL-6 Production | ELISA | RAW 264.7 | 9.30 ± 2.65 μM | |

| IL-6 (as suppressor) | CYP3A4 Activity | Enzyme Activity | Human Hepatocytes | 8.3-1600 pg/mL |

Experimental Protocols

To characterize the activity of this compound, a series of standardized experimental protocols would be employed.

Protocol: In Vitro SHP2 Phosphatase Assay

Objective: To determine the direct inhibitory effect of this compound on SHP2 phosphatase activity.

Materials:

-

Recombinant human SHP2 protein

-

Phosphopeptide substrate (e.g., pNPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (in DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 80 µL of recombinant SHP2 protein (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the pNPP substrate (e.g., 1 mM final concentration).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Western Blot for Phospho-STAT3

Objective: To assess the effect of this compound on IL-6-induced STAT3 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing IL-6R and gp130 (e.g., T47D breast cancer cells)

-

Cell culture medium and supplements

-

Recombinant human IL-6

-

This compound (in DMSO)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Seed T47D cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and GAPDH as loading controls.

Below is a DOT language diagram illustrating the experimental workflow for the Western Blot protocol.

Conclusion

While "this compound" remains an unidentified compound in the public domain, this guide has outlined the potential mechanism of action for a hypothetical molecule of this name, positioning it as an inhibitor of the SHP2 phosphatase within the IL-6 signaling pathway. By inhibiting SHP2, this compound would amplify and prolong IL-6-induced STAT3 activation, providing a valuable tool for studying the intricate regulation of cytokine signaling. The provided experimental protocols and reference data serve as a framework for the characterization of such a molecule, highlighting the standard methodologies used in the field of signal transduction and drug discovery. Further research would be required to synthesize and validate the activity of any real compound corresponding to this designation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Principles of Self-Blinking Fluorescence in Rhodamine-Based Dyes for Super-Resolution Microscopy

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light. A key enabling technology in this field is the development of fluorescent probes that can be precisely controlled and localized. Among these, spontaneously "self-blinking" fluorophores have emerged as powerful tools, simplifying experimental setups for single-molecule localization microscopy (SMLM). This guide delves into the core principles of self-blinking fluorescence, focusing on the intramolecular spirocyclization mechanism common to rhodamine and silicon-rhodamine (SiR) derivatives, a class of dyes that includes molecules like HMSiR. While the specific term "6-HoeHESIR" is not found in the reviewed literature, the principles described herein are fundamental to hydroxymethyl and similar derivatives of silicon-rhodamines used in SMLM.

The Core Principle: Intramolecular Spirocyclization

The phenomenon of self-blinking in this class of fluorophores is governed by a reversible intramolecular spirocyclization reaction. This process involves an equilibrium between two distinct states of the dye molecule: a fluorescent, open-ring form and a non-fluorescent, closed-ring (spirocyclic) form.[1][2]

-

The "ON" State (Fluorescent): In the open-ring configuration, the dye possesses a delocalized π-electron system, which allows it to absorb light and subsequently emit fluorescence. This is the bright, detectable state.

-

The "OFF" State (Non-Fluorescent): Through a nucleophilic attack of a side chain on the central carbon of the xanthene core, the molecule can transition into a spirocyclic, closed-ring structure. This disrupts the conjugated π-system, rendering the molecule unable to absorb light in the visible spectrum and thus non-fluorescent.[1][2] This is the dark state.

The spontaneous "blinking" observed in SMLM is the stochastic switching of individual fluorophore molecules between these two states. The equilibrium and the kinetics of this switching are influenced by the molecular structure of the dye and the local chemical environment.[3]

The Chemical Mechanism of Self-Blinking

The following diagram illustrates the principle of intramolecular spirocyclization that underlies the self-blinking behavior of hydroxymethyl silicon-rhodamine (HMSiR) and related dyes.

Caption: Chemical equilibrium between the fluorescent open form and the non-fluorescent spirocyclic form.

Quantitative Data on Self-Blinking Fluorophores

The performance of a self-blinking fluorophore in SMLM is determined by its photophysical properties. The following table summarizes key quantitative data for some representative spontaneously blinking rhodamine dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | pKa | Localization Precision (nm) | Reference |

| HMSiR | ~650 | ~670 | 5.8 | ≤ 13.0 | |

| JF630b | Not specified | Not specified | Not specified | 13.0 ± 5.8 | |

| JF635b | Not specified | Not specified | Not specified | Not specified | |

| SR-PM-NH2 | 530 | Not specified | Not specified | 29.9 ± 7.5 |

Experimental Protocols

The use of self-blinking dyes simplifies SMLM experiments by eliminating the need for complex buffer systems or photoactivation lasers. Below is a generalized methodology for SMLM using spontaneously blinking fluorophores.

Key Experimental Workflow

The diagram below outlines the typical workflow for a single-molecule localization microscopy experiment using self-blinking dyes.

Caption: A generalized workflow for SMLM imaging with self-blinking fluorophores.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells (e.g., COS-7, U2OS, or HeLa) on glass-bottom dishes suitable for high-resolution imaging.

-

Target Expression: Transfect cells with a vector encoding the protein of interest fused to a labeling tag (e.g., HaloTag).

-

Labeling with Fluorophore: Incubate the cells with a solution of the self-blinking dye conjugated to a ligand for the tag (e.g., HaloTag ligand). The concentration of the dye-ligand is typically in the nanomolar range.

-

Washing: After incubation, wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove unbound dye.

2. Imaging:

-

Microscope Setup: Utilize a microscope equipped for single-molecule detection, such as a total internal reflection fluorescence (TIRF) microscope or a spinning-disk confocal microscope.

-

Laser Excitation: Use a laser line appropriate for the excitation spectrum of the fluorophore (e.g., a 640 nm laser for SiR derivatives). Continuous wave (CW) illumination is typically used.

-

Image Acquisition: Acquire a time-lapse series of images (typically thousands of frames) with a sensitive camera (e.g., an EM-CCD or sCMOS). The exposure time should be optimized to capture the blinking events.

3. Data Analysis:

-

Single-Molecule Localization: Use specialized software to analyze the image series. The software identifies the diffraction-limited spots corresponding to single fluorescent molecules in each frame and determines their precise center coordinates with sub-pixel accuracy.

-

Image Reconstruction: Combine the coordinates of all localized molecules from all frames to generate a final super-resolution image.

Applications in Drug Development

The ability to visualize cellular processes at the nanoscale with self-blinking fluorophores has significant implications for drug development:

-

Target Validation: Precisely localize drug targets within cellular compartments and complexes.

-

Mechanism of Action Studies: Observe the effects of drug candidates on the spatial organization and dynamics of their targets in living cells.

-

High-Content Screening: The simplified workflow of SMLM with self-blinking dyes makes it more amenable to higher-throughput screening of compounds.

-

Biomarker Discovery: Identify changes in the nanoscale organization of cellular structures in response to disease or treatment.

Conclusion

Self-blinking fluorophores based on the principle of intramolecular spirocyclization represent a significant advancement in fluorescence microscopy. Their ease of use and robust performance in live-cell super-resolution imaging provide researchers, particularly those in drug development, with a powerful tool to investigate biological systems at an unprecedented level of detail. The continued development of new dyes with tuned blinking kinetics and different colors will further expand the applications of this technology.

References

- 1. A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging | Chem-Station Int. Ed. [en.chem-station.com]

- 3. A series of spontaneously blinking dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of the 6-HoeHESIR (SiR-Hoechst) Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of the 6-HoeHESIR probe, more commonly known in scientific literature as SiR-Hoechst. This far-red, cell-permeable DNA stain has emerged as a powerful tool for live-cell imaging and super-resolution microscopy, offering significant advantages over traditional DNA dyes.

Introduction: The Need for Advanced DNA Probes

Live-cell imaging is crucial for understanding dynamic cellular processes. While classic DNA stains like DAPI and Hoechst 33342 are widely used, their application in long-term live-cell imaging is limited by phototoxicity caused by their UV-light excitation. This has driven the development of DNA probes excitable by longer wavelengths to minimize cellular damage and autofluorescence. The conjugation of a DNA-binding molecule with a far-red emitting fluorophore represents a significant advancement in this area.

The development of SiR-Hoechst, a conjugate of a Hoechst dye core and a silicon-rhodamine (SiR) fluorophore, addresses this need.[] SiR-Hoechst is cell-permeable, exhibits minimal cytotoxicity, and its fluorescence is significantly enhanced upon binding to DNA, making it an excellent tool for high-resolution imaging of the nucleus in living cells.[2] The "6-" prefix in this compound likely refers to the 6'-carboxy isomer of the silicon-rhodamine dye, which is a common attachment point for conjugation to the Hoechst moiety.[3]

Discovery and Design Principles

The design of SiR-Hoechst is a strategic combination of two key molecular components:

-

Hoechst Core: The bisbenzimide core of Hoechst dyes provides high affinity and specificity for the minor groove of DNA. This targeting moiety ensures the probe's localization to the cell nucleus.

-

Silicon-Rhodamine (SiR): SiR is a far-red fluorophore with excellent photophysical properties, including high brightness and photostability. A key feature of SiR is its equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterionic form. This property is harnessed to create a "fluorogenic" probe that only becomes brightly fluorescent upon binding to its target, thereby reducing background noise.

The conjugation of these two components yields a probe that combines the DNA-targeting capability of Hoechst with the superior imaging properties of SiR dyes.

Synthesis and Mechanism of Action

Synthesis:

The synthesis of SiR-Hoechst generally involves a multi-step process. A common strategy includes the alkylation of Hoechst 33258, followed by coupling to an NHS ester of the 6'-carboxy silicon-rhodamine dye. The overall yield for this convergent synthesis is typically in the range of 20-40%.

Mechanism of Action:

The functionality of SiR-Hoechst is based on a target-binding-induced fluorescence "turn-on" mechanism. In its unbound state, the SiR-Hoechst molecule primarily exists in a non-fluorescent, closed spirolactone form. Upon binding to the minor groove of DNA, the equilibrium shifts towards the open, fluorescent zwitterionic form. This results in a significant increase in fluorescence intensity, up to 50-fold, providing a high signal-to-noise ratio for imaging.

Caption: Mechanism of SiR-Hoechst fluorescence activation upon DNA binding.

Quantitative Data

The following tables summarize the key photophysical and binding properties of SiR-Hoechst.

Table 1: Photophysical Properties of SiR-Hoechst

| Property | Value | Reference |

| Excitation Maximum (λex) | ~652 nm | |

| Emission Maximum (λem) | ~672 nm | |

| Fluorescence Enhancement | ~50-fold |

Table 2: DNA Binding Properties of SiR-Hoechst

| Property | Value | Reference |

| Dissociation Constant (KD) | 8.4 µM | |

| Target Specificity | Double-stranded DNA | |

| RNA Affinity | No detectable affinity |

Experimental Protocols

5.1. Live-Cell Staining with SiR-Hoechst

This protocol is a general guideline for staining adherent cells in culture.

Materials:

-

SiR-Hoechst stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium

-

Cultured cells on glass-bottom dishes or chamber slides

-

Verapamil (optional, for cells with high efflux pump activity)

Procedure:

-

Prepare Staining Solution: Dilute the SiR-Hoechst stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-1 µM. For some cell lines, co-incubation with verapamil (e.g., 1 µM) can improve staining by inhibiting efflux pumps.

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Optimal incubation times may vary depending on the cell type.

-

Washing (Optional): For cleaner images, you can wash the cells once with pre-warmed live-cell imaging medium before imaging. However, SiR-Hoechst is a no-wash probe due to its fluorogenic nature.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Super-Resolution Imaging of Chromatin Organization with SiR-Hoechst

This guide provides a comprehensive overview of SiR-Hoechst, a far-red DNA stain, for the super-resolution imaging of chromatin organization in live cells. The original query for "6-HoeHESIR" did not yield a direct match, and it is presumed to be a typographical error. This document focuses on SiR-Hoechst, a silicon-rhodamine derivative of the Hoechst dye, which is a well-documented and highly relevant tool for the advanced study of chromatin architecture.

Introduction to SiR-Hoechst for Chromatin Imaging

The three-dimensional organization of chromatin plays a critical role in gene regulation, DNA replication, and repair. Visualizing these intricate structures at the nanoscale in living cells has been a significant challenge. SiR-Hoechst emerges as a powerful tool for live-cell super-resolution microscopy, overcoming several limitations of traditional DNA stains.[1] Conventional dyes like DAPI and the parent Hoechst compounds require UV-light excitation, which can induce phototoxicity and damage cellular structures, limiting their use in long-term live-cell imaging.[2] SiR-Hoechst, with its far-red excitation and emission spectra, significantly reduces phototoxicity and minimizes cellular autofluorescence.[2][3]

A key feature of SiR-Hoechst is its fluorogenic nature. It exhibits a substantial increase in fluorescence intensity upon binding to the minor groove of DNA, leading to a high signal-to-noise ratio.[2] This property, combined with its compatibility with advanced imaging techniques like Stimulated Emission Depletion (STED) microscopy, enables the visualization of chromatin structures with a resolution well below the diffraction limit of light.

Quantitative Data Presentation

The performance and photophysical properties of SiR-Hoechst are summarized in the tables below for easy comparison and reference.

Table 1: Photophysical and Binding Properties of SiR-Hoechst

| Property | Value | Reference |

| Excitation Maximum (λex) | 652 nm | |

| Emission Maximum (λem) | 672 nm | |

| Fluorescence Increase upon DNA Binding | ~50-fold | |

| Dissociation Constant (Kd) for DNA | 8.4 µM | |

| Recommended STED Depletion Laser | 775 nm |

Table 2: Performance in Super-Resolution Microscopy

| Parameter | Value | Notes | Reference |

| Achievable Resolution (STED) | < 100 nm | In live HeLa cells. | |

| Typical Lateral Resolution (STED) | 50-80 nm | In live-cell imaging. | |

| Optimal Concentration for STED | 1-5 µM | Cell type and experiment dependent. | |

| Incubation Time | 30-120 minutes | Shorter times are recommended to minimize toxicity. |

Mechanism of Action and Experimental Workflow

Mechanism of SiR-Hoechst Fluorogenicity

SiR-Hoechst's fluorescence is dependent on its conformational state. In its free form, the molecule exists predominantly in a non-fluorescent spirolactone state. Upon binding to the minor groove of DNA, the equilibrium shifts towards the fluorescent zwitterionic form, resulting in a significant increase in fluorescence emission.

References

In-Depth Technical Guide to the Spectral Properties and Applications of Near-Infrared Fluorescent Probes

Disclaimer: The specific fluorescent probe "6-HoeHESIR" mentioned in the topic is not found in publicly available scientific literature. Therefore, this guide utilizes Indocyanine Green (ICG) , a well-characterized and widely used near-infrared (NIR) fluorescent dye, as a representative example to fulfill the core requirements of this technical document. The principles, protocols, and data presentation formats provided herein are broadly applicable to the characterization of novel fluorescent probes.

Core Spectral and Photophysical Properties of Indocyanine Green (ICG)

Indocyanine Green is a tricarbocyanine dye renowned for its absorption and fluorescence in the near-infrared (NIR) spectrum, falling within the "optical window" of biological tissues (700-900 nm) where light penetration is maximal and autofluorescence is minimal.[1] This makes ICG an invaluable tool for in vivo imaging applications.[2] Upon intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins, which confines it to the vascular system.[3][4] It is almost exclusively taken up by hepatocytes and excreted into the bile, providing a mechanism for hepatic function assessment and biliary mapping.[3]

Quantitative Spectral Data

The photophysical properties of ICG can be influenced by its concentration and the solvent environment. The following table summarizes key quantitative data for ICG in various media.

| Property | Value | Medium | Source(s) |

| Excitation Maximum (λex) | ~787 - 800 nm | Blood Plasma / Albumin | |

| 789 nm | Ethanol | ||

| Emission Maximum (λem) | ~813 - 830 nm | Blood Plasma / Water | |

| 815 nm | General | ||

| Molar Extinction Coefficient (ε) | 223,000 cm⁻¹M⁻¹ | General | |

| 194,000 cm⁻¹M⁻¹ | Ethanol | ||

| Fluorescence Quantum Yield (Φf) | 0.14 | General | |

| ~0.002 | Aqueous Buffer | ||

| ~0.4 | Bound to Serum Albumin |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of a fluorescent probe is critical for its effective application. The following are detailed methodologies for key experiments.

Determination of Excitation and Emission Maxima

This protocol outlines the procedure for measuring the excitation and emission spectra of a fluorescent probe using a spectrofluorometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorescent probe (e.g., ICG) in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or a solution containing bovine serum albumin (BSA) to mimic plasma). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to stabilize.

-

Set the excitation and emission monochromators to appropriate slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum. If this is unknown, a preliminary broad scan can be performed.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 600-800 nm for ICG).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 750-950 nm for ICG).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using a UV-Vis spectrophotometer and the Beer-Lambert law.

Methodology:

-

Prepare a Stock Solution: Accurately weigh a known amount of the fluorescent probe and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a Dilution Series: Create a series of dilutions from the stock solution with at least five different concentrations.

-

Measure Absorbance:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the probe's absorption maximum (which is approximately the same as the excitation maximum).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot the measured absorbance at the maximum wavelength versus the molar concentration for each dilution.

-

Perform a linear regression on the data points. The plot should be linear and pass through the origin.

-

According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is the molar extinction coefficient (ε).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The comparative method, which uses a standard with a known quantum yield, is commonly employed.

Methodology:

-

Select a Standard: Choose a reference fluorescent dye (standard) with a known quantum yield that absorbs and emits in a similar spectral region to the test compound.

-

Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to prevent inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the test compound and the standard at the same excitation wavelength.

-

Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

Determine the slope of the resulting straight lines for both the test (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the test compound (Φx) using the following equation: Φx = Φst * (Grad_x / Grad_st) * (η_x² / η_st²) where Φst is the quantum yield of the standard, and ηx and ηst are the refractive indices of the solvents (if they are different).

-

Mechanism of Action and Biological Pathway

The clinical utility of ICG is dictated by its pharmacokinetic profile. The following diagram illustrates the key steps in the distribution and clearance of ICG after intravenous injection.

Caption: Pharmacokinetic pathway of ICG for medical imaging.

Experimental Workflow Visualization

The process of characterizing a novel fluorescent probe involves a logical sequence of experiments. The following diagram outlines a typical workflow.

References

Super-Resolution Imaging with 6-HoeHESIR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of super-resolution imaging using the novel, self-blinking DNA probe, 6-HoeHESIR. This powerful tool enables 3D super-resolution imaging of native chromatin in eukaryotes with high spatiotemporal resolution and labeling density, offering unprecedented insights into chromatin organization. A key advantage of this compound is its ability to perform this imaging in live cells without the need for photoswitching buffers or high laser intensity, minimizing phototoxicity.

Core Principles of this compound

This compound is a fluorogenic, self-blinking dsDNA probe that ingeniously combines a Hoechst moiety with a Si-rhodamine dye (6-HESiR). The Hoechst component facilitates selective binding to the minor groove of DNA, while the Si-rhodamine portion provides the fluorescent signal necessary for imaging.

The "self-blinking" characteristic of this compound is crucial for single-molecule localization microscopy (SMLM). This property arises from the dynamic equilibrium between a non-fluorescent spirolactone state and a fluorescent zwitterion state of the Si-rhodamine dye. This stochastic switching between "on" and "off" states allows for the precise localization of individual molecules over time, which are then reconstructed to generate a super-resolved image.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound and its components, facilitating a clear comparison of its performance characteristics.

| Property | Value/Range | Significance |

| Probe Type | Self-blinking DNA probe | Enables super-resolution imaging without external photoswitching agents. |

| Target | dsDNA minor groove | Specific labeling of chromatin. |

| Fluorophore | 6-HESiR (Si-rhodamine dye) | Provides far-red fluorescence, minimizing phototoxicity and autofluorescence. |

| Fluorescence Increase | ~50-fold upon DNA binding | Fluorogenic nature ensures low background and high contrast imaging.[1][2] |

| Imaging Modality | 3D Super-Resolution (SMLM) | Allows for nanoscale visualization of chromatin architecture. |

| Cell Permeability | Cell-permeant | Suitable for live-cell imaging.[3] |

| Cytotoxicity | Minimal | Enables long-term imaging of cellular dynamics without significant impact on cell viability.[1][2] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Live-Cell Super-Resolution Imaging of Chromatin

1. Cell Culture and Seeding:

- Culture cells of interest in an appropriate medium and vessel suitable for fluorescence microscopy (e.g., glass-bottom dishes).

- Seed cells to achieve a confluence of 50-70% at the time of imaging to ensure clear visualization of individual cells.

2. Staining with this compound:

- Prepare a stock solution of this compound in DMSO.

- Dilute the this compound stock solution in pre-warmed, serum-free culture medium to a final concentration of 100-500 nM. Note: The optimal concentration may vary between cell lines and should be determined empirically.

- Remove the culture medium from the cells and wash once with pre-warmed PBS.

- Add the this compound staining solution to the cells.

- Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

3. Washing and Imaging Medium:

- Remove the staining solution.

- Wash the cells twice with pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS).

- Add fresh, pre-warmed imaging buffer to the cells for the duration of the imaging experiment.

4. Super-Resolution Microscopy:

- Mount the sample on a super-resolution microscope equipped for SMLM (e.g., STORM, PALM).

- Use a laser line appropriate for the excitation of Si-rhodamine dyes (typically around 640-660 nm).

- Adjust the laser power to a moderate intensity that allows for the detection of single-molecule blinking events without excessive photobleaching.

- Acquire a time-series of images (typically several thousand frames) to capture the stochastic blinking of the this compound probes.

- Use appropriate software to localize the single-molecule events in each frame and reconstruct the final super-resolution image.

Protocol 2: Fixed-Cell Super-Resolution Imaging of Chromatin

1. Cell Culture, Seeding, and Fixation:

- Follow the cell culture and seeding steps as described in Protocol 1.

- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

- Wash the cells three times with PBS.

2. Permeabilization:

- Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

- Wash the cells three times with PBS.

3. Staining with this compound:

- Prepare the this compound staining solution as described in Protocol 1, but dilute in PBS.

- Incubate the fixed and permeabilized cells with the staining solution for 15-30 minutes at room temperature, protected from light.

4. Washing and Mounting:

- Remove the staining solution and wash the cells three times with PBS.

- Mount the coverslip onto a microscope slide using an appropriate mounting medium.

5. Super-Resolution Microscopy:

- Follow the imaging steps as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

References

An In-depth Technical Guide to the Core Principles of Fluorescent Probes in Live-Cell Imaging

This technical guide provides a comprehensive overview of the fundamental principles behind the use of fluorescent probes for live-cell imaging, with a particular focus on components suggested by the term "6-HoeHESIR," which likely refers to a hybrid or specific class of probes combining features of Hoechst stains, probes for signaling molecules like hydrogen sulfide (H₂S), and advanced fluorophores like silicon-rhodamine (SiR) dyes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful tools in their work.

Core Principles of Live-Cell Imaging with Fluorescent Probes

Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes.[1][2] The success of this technique hinges on the use of fluorescent probes that can specifically label subcellular structures or molecules of interest with minimal perturbation to the cell's natural functions.

Key Considerations for Live-Cell Imaging Probes:

-

Cell Permeability: Probes must be able to cross the cell membrane to reach their intracellular targets.

-

Specificity: They should bind to their intended target with high affinity and minimal off-target binding to reduce background noise.

-

Photostability: Probes must be resistant to photobleaching, the photochemical destruction of a fluorophore, to allow for prolonged imaging.

-

Low Cytotoxicity: The probe and the excitation light used to visualize it should not harm the cells or alter their behavior.[3]

-

Fluorogenic Properties: Ideally, probes should only become fluorescent, or "turn on," upon binding to their target, which minimizes background from unbound probes and can eliminate the need for wash steps.

The general workflow for live-cell imaging involves several key steps, from cell preparation and probe loading to image acquisition and analysis.

Hoechst Dyes: The Foundation for Nuclear Staining

The "Hoe" in "this compound" likely refers to the Hoechst family of blue fluorescent dyes, which are widely used for staining the nuclei of living and fixed cells.[4]

Mechanism of Action:

Hoechst dyes are cell-permeant and bind to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[5] Upon binding to DNA, their fluorescence quantum yield increases significantly, making the nucleus appear bright blue under a fluorescence microscope.

Signaling Pathway and Binding Mechanism:

Quantitative Data for Hoechst Dyes:

| Property | Hoechst 33342 | Hoechst 33258 |

| Excitation Max (DNA-bound) | ~350 nm | ~352 nm |

| Emission Max (DNA-bound) | ~461 nm | ~461 nm |

| Cell Permeability | High | Lower |

| Recommended Concentration | 1 µg/mL | 1 µg/mL |

| Incubation Time | 5-15 minutes | 5-15 minutes |

Experimental Protocol: Live-Cell Staining with Hoechst 33342

-

Cell Preparation: Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Staining Solution Preparation: Prepare a 1 µg/mL working solution of Hoechst 33342 in complete cell culture medium.

-

Staining: Remove the existing culture medium and replace it with the Hoechst staining solution.

-

Incubation: Incubate the cells for 5-15 minutes at 37°C. Washing is generally not required due to the probe's fluorogenic nature.

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation and blue emission filters).

Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection

The "HES" component of "this compound" could allude to probes designed to detect specific analytes, with hydrogen sulfide (H₂S) being a prominent example in cellular signaling. H₂S is a gasotransmitter involved in various physiological processes, and its dysregulation is linked to several diseases.

Mechanism of Action:

Fluorescent probes for H₂S are typically based on a "turn-on" mechanism. The probe consists of a fluorophore quenched by a reactive group that is selectively cleaved by H₂S. This cleavage releases the fluorophore, resulting in a detectable fluorescent signal. A common reactive group is an azide, which is reduced by H₂S to an amine.

Signaling and Detection Pathway:

Quantitative Data for a Representative H₂S Probe (SF-Type):

| Property | Value |

| Excitation Wavelength | ~488 nm |

| Emission Wavelength | ~515 nm |

| Response Time | 30-60 minutes |

| Detection Limit | Nanomolar (nM) range |

| Selectivity | High over other reactive sulfur, oxygen, and nitrogen species |

Experimental Protocol: Imaging H₂S in Live Cells

-

Cell Preparation: Culture cells as for standard live-cell imaging.

-

Probe Loading: Incubate cells with the H₂S probe (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.

-

Wash: Gently wash the cells with fresh, pre-warmed medium or buffer to remove excess probe.

-

Stimulation (Optional): To induce endogenous H₂S production, cells can be treated with a stimulus. For exogenous H₂S detection, a known concentration of an H₂S donor (e.g., NaHS) can be added.

-

Imaging: Acquire images using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel). Time-lapse imaging can be used to monitor changes in H₂S levels over time.

Advanced SiR Probes for Super-Resolution Imaging

The "SIR" part of the name may refer to silicon-rhodamine (SiR) based probes, a class of advanced, far-red fluorescent dyes that are ideal for live-cell super-resolution microscopy techniques like STED and SIM. SiR-Hoechst (also known as SiR-DNA) is a prime example, combining the DNA-targeting of Hoechst with the superior photophysical properties of SiR dyes.

Mechanism of Action:

SiR-based probes often exist in equilibrium between a non-fluorescent, closed spirolactone form and a fluorescent, open zwitterionic form. Binding to their target (e.g., DNA for SiR-DNA) shifts this equilibrium towards the open, fluorescent state. Their far-red emission minimizes phototoxicity and cellular autofluorescence.

Logical Relationship for SiR Probe Activation:

Quantitative Data for SiR-DNA (SiR-Hoechst):

| Property | Value |

| Excitation Max | 652 nm |

| Emission Max | 674 nm |

| Recommended Concentration | 0.5 - 1 µM |

| Incubation Time | 1-2 hours |

| Microscopy Compatibility | Confocal, STED, SIM |

Experimental Protocol: Super-Resolution Imaging with SiR-DNA

-

Cell Preparation: Culture cells on high-resolution coverslips.

-

Staining Solution: Prepare a 1 µM solution of SiR-DNA in culture medium. The addition of a broad-spectrum efflux pump inhibitor like verapamil (1 µM) can improve staining in some cell lines.

-

Staining: Replace the culture medium with the SiR-DNA staining solution and incubate for 1-2 hours at 37°C.

-

Imaging: Image the cells on a super-resolution microscope system using a 640 nm laser for excitation and detecting emission above 660 nm.

Applications in Drug Development

The use of these advanced fluorescent probes in live-cell imaging has significant implications for drug discovery and development.

-

Target Engagement: Probes can be designed to report on the binding of a drug to its intracellular target.

-

Mechanism of Action Studies: The effects of a compound on dynamic cellular processes, such as cell cycle progression (using Hoechst or SiR-DNA), apoptosis, or the production of signaling molecules (like H₂S), can be monitored in real-time.

-

High-Content Screening: Automated microscopy platforms can use these probes to screen large compound libraries for desired cellular phenotypes, providing multi-parametric data on a per-cell basis.

-

Toxicity Profiling: Early assessment of a compound's cytotoxicity can be achieved by monitoring nuclear morphology, membrane integrity, and other cellular health indicators with a combination of fluorescent probes.

References

- 1. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]

- 2. Fluorescent Probes for Live Cell Imaging | MDPI [mdpi.com]

- 3. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hoechst DNA Stains for Live and Fixed Cells | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

Unveiling the Mechanism of 6-HoeHESIR: A Self-Blinking Fluorogenic Probe for Advanced DNA Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of super-resolution microscopy, the quest for brighter, more stable, and user-friendly fluorescent probes is perpetual. The emergence of self-blinking fluorophores has marked a significant milestone, simplifying imaging protocols by eliminating the need for complex buffer systems or photoactivation lasers. Within this innovative class of molecules, 6-HoeHESIR has emerged as a promising fluorogenic DNA probe, enabling high-resolution 3D imaging of native chromatin in living cells. This technical guide delves into the core theoretical principles governing the self-blinking behavior of this compound, providing a comprehensive resource for researchers aiming to leverage its capabilities.

Core Principle: A Symphony of Two Moieties

The remarkable properties of this compound stem from the synergistic interplay of two key components: a Hoechst moiety and a self-blinking silicon-rhodamine derivative (6-HESiR) .[1]

-

The Hoechst Moiety: The DNA Anchor. The Hoechst fragment is a well-established DNA minor-groove binding agent with a high affinity for AT-rich regions.[2] In the context of this compound, it serves as a targeting module, directing the fluorophore to the cell nucleus and anchoring it to the chromatin. This binding event is crucial for the probe's fluorogenic nature, meaning its fluorescence is significantly enhanced upon association with DNA.

-

The 6-HESiR Moiety: The Blinking Engine. The "HESiR" component is a derivative of silicon-rhodamine, a class of fluorophores known for their brightness and photostability in the far-red spectrum. The "self-blinking" characteristic of 6-HESiR is engineered through precise structural modifications that control a dynamic chemical equilibrium.

The Theoretical Basis of Self-Blinking: A Reversible Intramolecular Spirocyclization

The self-blinking of this compound is fundamentally governed by a reversible, intramolecular spirocyclization reaction within the 6-HESiR moiety. This process dictates a stochastic switching between a fluorescent "ON" state and a non-fluorescent "OFF" state.[3]

The two key states are:

-

The "OFF" State (Spirolactone): In this form, the molecule exists in a neutral, colorless, and non-fluorescent state. The spirolactone structure is characterized by a closed, spirocyclic ring system.

-

The "ON" State (Zwitterion): Through a protonation-dependent ring-opening reaction, the molecule transitions to an open, zwitterionic form. This conformational change restores the extended π-conjugation of the rhodamine core, resulting in strong fluorescence emission.

The equilibrium between these two states is influenced by the local environment, including pH. The structural fine-tuning of 6-HESiR is designed to optimize the population of the "ON" state under physiological conditions, thereby controlling the blinking frequency and duty cycle (the fraction of time the fluorophore is in the "ON" state) for super-resolution imaging applications.[1]

Signaling Pathway and Experimental Workflow

The operational principle of this compound can be visualized as a two-step process: DNA binding followed by stochastic blinking.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Chromatin Imaging using a Hoechst-Derivative Probe

Topic: Live-Cell Chromatin Imaging with SiR-Hoechst

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging of chromatin provides invaluable insights into the dynamic organization of the genome and its role in fundamental cellular processes such as gene expression, DNA replication, and cell division. Small, cell-permeable fluorescent dyes that bind to DNA are powerful tools for visualizing chromatin in living cells. While classic dyes like Hoechst 33342 are widely used, they often require excitation with UV or blue light, which can induce phototoxicity and limit long-term imaging.[1] To overcome these limitations, novel probes have been developed that shift the excitation and emission wavelengths to the far-red spectrum.

This application note details the use of SiR-Hoechst (also commercially known as SiR-DNA), a silicon-rhodamine derivative of the Hoechst dye, for live-cell chromatin imaging. SiR-Hoechst is a fluorogenic probe that binds to the minor groove of DNA, offering high specificity, low cytotoxicity, and compatibility with super-resolution microscopy techniques like STED and SIM.[2] Its far-red spectral properties (excitation ~650 nm, emission ~670 nm) significantly reduce phototoxicity and autofluorescence, making it ideal for long-term, time-lapse imaging of chromatin dynamics.[2]

Principle of Action

SiR-Hoechst is comprised of a Hoechst bisbenzimide core, which provides high-affinity binding to AT-rich regions of the DNA minor groove, conjugated to a silicon-rhodamine (SiR) fluorophore.[2][3] The probe is cell-permeable and becomes brightly fluorescent only upon binding to DNA, which minimizes background fluorescence and allows for wash-free imaging. This fluorogenic property ensures a high signal-to-noise ratio, crucial for resolving fine chromatin structures.

Quantitative Data Summary

The following table summarizes the key quantitative properties of SiR-Hoechst compared to the traditional Hoechst 33342 dye, highlighting the advantages of the far-red probe for live-cell imaging.

| Property | SiR-Hoechst (SiR-DNA) | Hoechst 33342 | Reference |

| Excitation Maximum (λex) | ~652 nm | ~350 nm | |

| Emission Maximum (λem) | ~674 nm | ~461 nm | |

| Binding Target | DNA Minor Groove (AT-rich) | DNA Minor Groove (AT-rich) | |

| Cell Permeability | High | High | |

| Fluorogenic Nature | Yes (Fluorescence increases upon binding) | Yes (Fluorescence increases upon binding) | |

| Recommended Concentration | 0.1 - 1 µM | 0.5 - 1 µg/mL (~0.8 - 1.6 µM) | |

| Phototoxicity | Low | Moderate to High | |

| Suitability for Super-Resolution | Yes (STED, SIM) | Limited |

Experimental Protocols

Materials

-

SiR-Hoechst probe (e.g., from Spirochrome, Tocris, or other suppliers)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging dish or chambered coverslip

-

Cell line of interest (e.g., HeLa, U2OS, primary cells)

-

Fluorescence microscope equipped for far-red imaging (e.g., with a 640 nm laser line and appropriate emission filters)

-

Incubator with temperature, humidity, and CO2 control

Protocol 1: Staining Live Cells for Chromatin Imaging

This protocol provides a general guideline for staining adherent mammalian cells with SiR-Hoechst. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

-

Cell Seeding:

-

Plate cells on a live-cell imaging dish or chambered coverslip.

-

Culture the cells until they reach the desired confluency (typically 50-70%).

-

-

Probe Preparation:

-

Prepare a 1 mM stock solution of SiR-Hoechst in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Staining:

-

On the day of imaging, dilute the 1 mM SiR-Hoechst stock solution in pre-warmed cell culture medium to a final working concentration of 0.1 - 1 µM.

-

Remove the existing medium from the cells and add the SiR-Hoechst containing medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Imaging:

-

Mount the imaging dish on the fluorescence microscope.

-

Use an appropriate laser line for excitation (e.g., 640 nm) and a corresponding emission filter (e.g., 670/40 nm bandpass).

-

Acquire images using settings optimized to minimize phototoxicity (e.g., low laser power, short exposure times).

-

For time-lapse imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO2 levels.

-

Visualization of Experimental Workflow

References

Application Notes and Protocols for 6-HoeHESIR Staining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-HoeHESIR is a novel fluorescent probe with potential applications in cellular imaging. While specific literature and established protocols for this compound are not widely available, its nomenclature suggests a derivative of the Hoechst family of dyes, which are well-characterized blue fluorescent stains that bind to the minor groove of DNA. This document provides a generalized, detailed protocol for the staining of fixed cells with a fluorescent probe like this compound, based on established methodologies for similar nuclear stains. This guide is intended to serve as a starting point for researchers to develop a specific protocol for their experimental needs.

Fluorescent microscopy is a fundamental technique in cellular and molecular biology, allowing for the visualization of specific cellular components and processes.[1][2][3][4] The use of fluorescent probes that bind to particular structures, such as the nucleus, is crucial for understanding cell morphology, proliferation, and apoptosis.

Principle of Staining

It is hypothesized that, similar to Hoechst dyes, this compound is a cell-permeant stain that targets adenine-thymine (A-T) rich regions of DNA within the cell nucleus. Upon binding to DNA, its fluorescence quantum yield is expected to increase significantly, allowing for clear visualization of the nucleus against a dark background. The protocol provided below outlines the essential steps of cell fixation, permeabilization, and staining, which are critical for achieving high-quality fluorescence imaging results.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a fluorescent probe like this compound, based on typical properties of similar nuclear stains. Researchers should experimentally determine the optimal parameters for their specific setup.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~350 nm | Similar to Hoechst 33342. |

| Emission Maximum (λem) | ~461 nm | When bound to dsDNA. |

| Stock Solution Concentration | 1-10 mg/mL in DMSO or water | Hoechst dyes have poor water solubility, sonication may be required. |

| Working Concentration | 0.5 - 5 µg/mL | Optimal concentration should be determined by titration to achieve bright staining with low background. |

| Incubation Time | 10 - 30 minutes | Incubation time may vary depending on cell type and concentration. |

| Photostability | Moderate | Protect from light to minimize photobleaching. |

| Cell Permeability | Cell-permeant | Suitable for staining both live and fixed cells. |

Experimental Protocol: Staining of Fixed Adherent Cells

This protocol is designed for staining adherent cells grown on coverslips in multi-well plates.

Materials and Reagents:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer (optional, for reducing background): 1% Bovine Serum Albumin (BSA) in PBS

-

This compound Stock Solution (e.g., 1 mg/mL in DMSO)

-

Staining Solution: this compound diluted in PBS (e.g., 1 µg/mL)

-

Antifade Mounting Medium

-

Microscope slides

-

Fluorescence microscope with appropriate filters (e.g., DAPI filter set)

Step-by-Step Procedure:

-

Cell Culture and Preparation:

-

Plate cells onto sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

-

-

Washing:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS to remove any remaining medium.

-

-

Fixation:

-

Add enough 4% PFA solution to completely cover the cells.

-

Incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.

-

Carefully aspirate the fixation solution.

-

Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

-

-

Permeabilization:

-

Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) to the cells.

-

Incubate for 10-15 minutes at room temperature. This step allows the stain to access the intracellular components.

-

Aspirate the permeabilization buffer.

-

Wash the cells twice with PBS.

-

-

Blocking (Optional):

-

If high background fluorescence is observed, incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding of the probe.

-

-

Staining:

-

Prepare the working Staining Solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 1 µg/mL).

-

Add the Staining Solution to the cells, ensuring they are fully covered.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Final Washes:

-

Aspirate the Staining Solution.

-

Wash the cells two to three times with PBS to remove any unbound stain.

-

-

Mounting:

-

Carefully remove the coverslip from the well.

-

Invert the coverslip and place it onto a drop of antifade mounting medium on a clean microscope slide.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter).

-

Acquire images using appropriate exposure settings to minimize phototoxicity and photobleaching.

-

Experimental Workflow Diagram

Caption: Workflow for this compound staining in fixed cells.

Signaling Pathway Diagram (Hypothetical)

As this compound is presumed to be a DNA-binding dye for visualizing the nucleus, its direct involvement in a signaling pathway is unlikely. However, it can be used to visualize nuclear changes that are a result of signaling events, such as apoptosis.

References

Application Notes and Protocols for Imaging Histone Deacetylase (HDAC) Inhibitor Effects with a Representative Fluorescent Probe

Note to the Reader: A search for the specific probe "6-HoeHESIR" did not yield any publicly available information. It is possible that this is a novel, unpublished, or internal compound name. The following application notes and protocols have been generated based on the principles and methodologies of a representative and well-documented class of fluorescent probes for imaging histone deacetylase (HDAC) activity, such as those activated by enzymatic deacetylation. The provided data and protocols are illustrative and should be adapted based on the specific probe and experimental system in use.

Application Notes

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[2] Histone deacetylase inhibitors (HDACi) are a class of drugs that block the activity of these enzymes and are being actively investigated for their therapeutic potential.[2]

Fluorescent probes that can visualize HDAC activity in living cells are invaluable tools for understanding the mechanism of action of HDAC inhibitors and for screening new drug candidates.[3][4] These probes are typically designed as HDAC substrates linked to a fluorophore. Upon enzymatic removal of the acetyl group by an HDAC, the probe undergoes a chemical rearrangement that results in a significant change in its fluorescent properties, such as an increase in fluorescence intensity ("turn-on" probes). This allows for the real-time, dynamic monitoring of HDAC activity within intact cells.

Principle of the Method

The application described here utilizes an enzyme-activated fluorescent probe to measure the intracellular activity of HDACs and to assess the efficacy of HDAC inhibitors. The general mechanism involves a non-fluorescent or weakly fluorescent probe that can readily cross the cell membrane. Once inside the cell, the probe is deacetylated by HDAC enzymes. This deacetylation event triggers an intramolecular reaction, leading to the release of a highly fluorescent molecule. The intensity of the fluorescence signal is directly proportional to the HDAC activity within the cell.

When cells are treated with an HDAC inhibitor, the enzymatic deacetylation of the probe is blocked, resulting in a decrease in the fluorescence signal. By quantifying the fluorescence intensity in the presence and absence of an inhibitor, the potency and cellular efficacy of the compound can be determined.

Applications in Research and Drug Development

-

High-Throughput Screening (HTS) of HDAC Inhibitors: This method can be adapted for HTS platforms to rapidly screen large compound libraries for potential HDAC inhibitors.

-

Mechanism of Action Studies: Researchers can visualize the subcellular localization of HDAC activity and investigate how different inhibitors affect specific HDAC isoforms or cellular compartments.

-

Drug Efficacy and Potency Determination: The dose-dependent effect of HDAC inhibitors on intracellular HDAC activity can be quantified to determine IC50 values in a cellular context.

-

Pharmacodynamic (PD) Biomarker Analysis: This technique can be used in preclinical studies to assess the engagement of HDAC targets by an inhibitor in tissues and to optimize dosing regimens.

Experimental Protocols

The following are detailed protocols for using a generic enzyme-activated fluorescent probe for imaging HDAC inhibitor effects in cultured mammalian cells.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a suitable format for fluorescence microscopy, such as glass-bottom dishes or multi-well plates. A typical seeding density is 1-5 x 10^4 cells per well for a 96-well plate. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

HDAC Inhibitor Treatment: Prepare a stock solution of the desired HDAC inhibitor (e.g., SAHA, Trichostatin A) in a suitable solvent like DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Incubation: Remove the old medium from the cells and add the medium containing the HDAC inhibitor. For control wells, add a medium containing the same concentration of the vehicle (e.g., DMSO). Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours) at 37°C.

Protocol 2: Fluorescent Probe Loading and Imaging

-

Probe Preparation: Prepare a stock solution of the fluorescent HDAC probe in DMSO. Immediately before use, dilute the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration (typically in the low micromolar range).

-

Probe Loading: After the inhibitor treatment period, remove the medium from the wells and wash the cells once with warm PBS. Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-hydrolyzed probe.

-

Imaging: Add fresh imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter set for the specific fluorophore. For a blue fluorescent product, a DAPI filter set (e.g., Ex/Em: 350/460 nm) might be suitable. Acquire images from both control and inhibitor-treated wells.

Protocol 3: Quantitative Image Analysis

-

Image Acquisition: Capture multiple images from different fields of view for each condition to ensure robust data. Use consistent acquisition settings (e.g., exposure time, gain) for all samples within an experiment.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell.

-

Define the region of interest (ROI) for each cell. This can be done by outlining the cell or by using a nuclear stain (e.g., Hoechst 33342) to identify the nuclear area if the signal is expected to be nuclear.

-

Measure the mean fluorescence intensity within each ROI.

-

Subtract the background fluorescence from a region without cells.

-

-

Data Normalization: Normalize the fluorescence intensity of the inhibitor-treated cells to that of the vehicle-treated control cells (set to 100% activity).

-

Dose-Response Curve: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a suitable sigmoidal dose-response model to calculate the IC50 value.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from these experiments.

Table 1: Cellular Efficacy of a Novel HDAC Inhibitor (Compound X) compared to SAHA

| Compound | Treatment Time (hours) | Cellular IC50 (µM) |

| Compound X | 6 | 0.85 |

| Compound X | 12 | 0.52 |

| Compound X | 24 | 0.31 |

| SAHA | 6 | 1.20 |

| SAHA | 12 | 0.95 |

| SAHA | 24 | 0.68 |

Table 2: Time-Dependent Inhibition of HDAC Activity by Compound X (1 µM)

| Treatment Time (hours) | Normalized Fluorescence Intensity (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 2 | 78.5 | 4.1 |

| 6 | 45.2 | 3.5 |

| 12 | 22.8 | 2.9 |

| 24 | 10.1 | 1.8 |

Mandatory Visualizations

Caption: Mechanism of an enzyme-activated fluorescent probe for HDAC activity.

Caption: Experimental workflow for assessing HDAC inhibitor effects.

Caption: Role of HDACs and their inhibitors in gene regulation.

References

Application Notes and Protocols for 3D-SIM Imaging with 6-HoeHESIR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional Structured Illumination Microscopy (3D-SIM) is a super-resolution imaging technique that provides a two-fold improvement in spatial resolution in both lateral and axial dimensions compared to conventional light microscopy. This allows for the detailed visualization of subcellular structures and dynamic processes. When combined with specific fluorescent probes, 3D-SIM becomes a powerful tool for investigating molecular mechanisms within the cell.

These application notes describe a detailed workflow for acquiring 3D-SIM data using a novel, hypothetical fluorescent probe, 6-HoeHESIR . Based on its nomenclature, this compound is presumed to be a derivative of the Hoechst family of dyes, exhibiting strong binding affinity for the minor groove of DNA. This property makes it an excellent candidate for live-cell imaging of nuclear architecture, chromatin dynamics, and signaling pathways that involve changes in the nuclear environment.

Disclaimer: "this compound" is a hypothetical compound name. The following protocols are based on established methodologies for live-cell 3D-SIM imaging using spectrally similar, DNA-binding dyes like Hoechst 33342. Researchers should optimize these protocols based on the actual photophysical properties of their specific fluorescent probes.

Data Presentation: Quantitative Acquisition Parameters

The following table summarizes typical data acquisition parameters for live-cell 3D-SIM imaging of cells stained with a Hoechst-like dye. These parameters are a starting point and should be optimized to balance signal-to-noise ratio (SNR), resolution, and cell viability by minimizing phototoxicity.

| Parameter | Value Range | Considerations |

| Excitation Wavelength | 405 nm | Optimal for Hoechst-like dyes. |

| Laser Power | 0.1 - 1.0 mW | Use the lowest possible power to minimize phototoxicity and photobleaching. |

| Exposure Time | 20 - 100 ms | Shorter exposure times are better for capturing dynamic events and reducing phototoxicity.[1][2] |

| Number of Orientations | 3 - 5 | Standard for 3D-SIM reconstruction. |

| Number of Phases | 3 - 5 | Standard for 3D-SIM reconstruction. |

| Z-Stack Slice Thickness | 100 - 200 nm | Should be at least half the axial resolution to satisfy Nyquist sampling criteria. |

| Number of Z-Slices | 10 - 50 | Depends on the thickness of the cellular feature of interest. |

| Time Interval (Time-lapse) | 5 - 60 s | Dependent on the speed of the biological process being observed.[3] |

| Objective Lens | 60x or 100x Oil Immersion (NA ≥ 1.4) | High numerical aperture is critical for high-resolution imaging. |

| Camera | sCMOS or EMCCD | sCMOS is often preferred for its large field of view and high speed. |

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol describes the steps for staining live cells with the hypothetical this compound probe prior to 3D-SIM imaging.

Materials:

-

Live cells cultured on high-performance glass-bottom dishes (e.g., MatTek)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish to achieve 60-70% confluency on the day of imaging.

-

Prepare Staining Solution: Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 1 µg/mL is recommended, similar to Hoechst dyes.[4]

-

Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 10-15 minutes.[4] The optimal incubation time may vary depending on the cell type.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any unbound dye.

-

Medium Exchange: Replace the PBS with pre-warmed live-cell imaging medium.

-

Equilibration: Allow the cells to equilibrate in the imaging medium for at least 10 minutes before starting the 3D-SIM acquisition.

Protocol 2: 3D-SIM Data Acquisition Workflow

This protocol outlines the steps for acquiring 3D-SIM data of this compound-stained live cells.

Materials:

-

Prepared live cells stained with this compound

-

A 3D-SIM-capable super-resolution microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Microscope Setup: Turn on the 3D-SIM microscope, lasers, and environmental chamber. Allow the system to stabilize.

-

Sample Placement: Place the glass-bottom dish with the stained cells onto the microscope stage within the environmental chamber.

-

Locate Cells: Using a low magnification objective and brightfield or epifluorescence, locate a healthy field of view.

-

Switch to High-NA Objective: Carefully switch to the high-magnification, high-NA oil immersion objective.

-

Focusing: Focus on the cells of interest.

-

Acquisition Software Setup:

-

Select the 405 nm laser line for excitation of this compound.

-

Set the laser power to the lowest possible level that provides a detectable signal.

-

Set the camera exposure time (e.g., 50 ms).

-

Define the Z-stack range and slice thickness (e.g., 150 nm).

-